molecular formula C13H15NS B14629952 4A-(Methylsulfanyl)-2,3,4,4A-tetrahydro-1H-carbazole CAS No. 53475-26-6

4A-(Methylsulfanyl)-2,3,4,4A-tetrahydro-1H-carbazole

Cat. No.: B14629952
CAS No.: 53475-26-6
M. Wt: 217.33 g/mol
InChI Key: CRUOAWYKSGDSAE-UHFFFAOYSA-N
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Description

4A-(Methylsulfanyl)-2,3,4,4A-tetrahydro-1H-carbazole is a heterocyclic compound that features a carbazole core structure with a methylsulfanyl group attached. Carbazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The addition of a methylsulfanyl group can significantly alter the chemical and physical properties of the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4A-(Methylsulfanyl)-2,3,4,4A-tetrahydro-1H-carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methyl-4-(methylsulfanyl)benzoic acid with suitable amines in the presence of cyclizing agents like polyphosphoric acid or phosphorus oxychloride . The reaction conditions often require elevated temperatures and controlled environments to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4A-(Methylsulfanyl)-2,3,4,4A-tetrahydro-1H-carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4A-(Methylsulfanyl)-2,3,4,4A-tetrahydro-1H-carbazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4A-(Methylsulfanyl)-2,3,4,4A-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4A-(Methylsulfanyl)-2,3,4,4A-tetrahydro-1H-cyclopenta[d]pyrimidin-4-one
  • 2-Methyl-4-(methylsulfanyl)quinoline
  • 5-Arylidene-2-methylsulfanylimidazolone

Uniqueness

4A-(Methylsulfanyl)-2,3,4,4A-tetrahydro-1H-carbazole is unique due to its specific structural features and the presence of the methylsulfanyl group, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability, solubility, and target specificity .

Properties

CAS No.

53475-26-6

Molecular Formula

C13H15NS

Molecular Weight

217.33 g/mol

IUPAC Name

4a-methylsulfanyl-1,2,3,4-tetrahydrocarbazole

InChI

InChI=1S/C13H15NS/c1-15-13-9-5-4-8-12(13)14-11-7-3-2-6-10(11)13/h2-3,6-7H,4-5,8-9H2,1H3

InChI Key

CRUOAWYKSGDSAE-UHFFFAOYSA-N

Canonical SMILES

CSC12CCCCC1=NC3=CC=CC=C23

Origin of Product

United States

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